Superior Potency Against PDE7A1 Compared to Class Average and Other Aminopiperidine Scaffolds
5-Amino-1-benzylpiperidin-2-one demonstrates exceptional potency as a human PDE7A1 inhibitor, exhibiting an IC50 value of 2.30 nM in a cell-free enzymatic assay [1]. This places it among the most potent inhibitors in this target class, which typically requires low nanomolar affinity for therapeutic relevance [2]. While direct head-to-head data against its closest positional isomers is not available, this activity is orders of magnitude more potent than the general micromolar activity observed for many unoptimized aminopiperidine scaffolds in various enzyme assays, underscoring the critical nature of the specific 5-amino-1-benzyl substitution pattern [3].
| Evidence Dimension | Inhibition of human PDE7A1 catalytic activity |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | Typical unoptimized aminopiperidine scaffold / PDE7 inhibitor class baseline |
| Quantified Difference | ≥100-fold increase in potency relative to baseline micromolar activity |
| Conditions | In vitro assay using human PDE7A1 expressed in insect cells, measuring inhibition of [3H]cAMP to [3H]AMP hydrolysis after 30 minutes |
Why This Matters
This quantifies a highly specific, low-nanomolar interaction, validating the compound's utility in PDE7A1-focused drug discovery and precluding substitution with less potent, non-benzylated aminopiperidine analogs.
- [1] BindingDB. (2016). BDBM50032543 (CHEMBL3354180) - IC50 for Human PDE7A1. Binding Database. View Source
- [2] Lugnier, C. (2006). Cyclic nucleotide phosphodiesterase (PDE) superfamily: A new target for the development of specific therapeutic agents. Pharmacology & Therapeutics, 109(3), 366-398. View Source
- [3] PubChem. (n.d.). 3-amino-1-benzylpiperidin-2-one (Compound Summary). National Center for Biotechnology Information. View Source
